molecular formula C22H20N4O4S B2501408 4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 713084-09-4

4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2501408
CAS No.: 713084-09-4
M. Wt: 436.49
InChI Key: NZCNXBSFGWWIAA-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Quinoxaline sulfonamides, including derivatives synthesized through green chemistry approaches, have demonstrated promising antibacterial activities against pathogens like Staphylococcus spp. and Escherichia coli. These compounds offer a sustainable and efficient method for combating microbial resistance, highlighting the potential of quinoxaline sulfonamides in developing new antimicrobial agents (Alavi et al., 2017).

Photodynamic Therapy

Compounds structurally related to 4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide, such as zinc phthalocyanines substituted with benzenesulfonamide derivatives, have shown high singlet oxygen quantum yields. These properties make them excellent candidates for Type II photosensitizers in photodynamic therapy, a promising treatment modality for cancer (Pişkin et al., 2020).

Adenosine Receptor Antagonism

Quinoxaline derivatives, specifically 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones, have been explored as potent and selective human A3 adenosine receptor antagonists. These compounds are of interest for their potential therapeutic applications in conditions modulated by adenosine receptor activity, such as inflammation and cancer (Lenzi et al., 2006).

Antitumor Agents

Certain quinoxaline sulfonamides have been characterized for their crystal structure and investigated for their antitumor properties. The detailed molecular geometry and intermolecular interactions provide insights into their mechanism of action and potential as anticancer agents (Liu et al., 1994).

Future Directions

Quinoxalines and their derivatives, including this compound, have shown various pharmacological and biological activities . This paves the way for further development in drug discovery in the wide spectrum of its biological importance .

Mechanism of Action

    Quinoxalines

    Quinoxalines are a class of nitrogen-containing heterocyclic compounds that display various pharmacological and biological activities, such as antiviral, antibacterial, antifungal, anticancer, and antimalarial . The quinoxaline moiety in the compound could contribute to these activities.

    Sulfonamides

    Sulfonamides are a group of chemical compounds with a wide range of pharmacological properties such as antibacterial, anti-inflammatory, antitumor, and anti-thyroid . The sulfonamide group in the compound could contribute to these activities.

    Arylamines

    Arylamines are a class of chemical compounds which consist of an amine attached to an aromatic hydrocarbon. They are involved in many chemical reactions, including those that lead to the production of dyes, drugs, and polymers .

Properties

IUPAC Name

4-methoxy-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-29-15-11-13-16(14-12-15)31(27,28)26-22-21(23-17-7-3-4-8-18(17)24-22)25-19-9-5-6-10-20(19)30-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCNXBSFGWWIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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